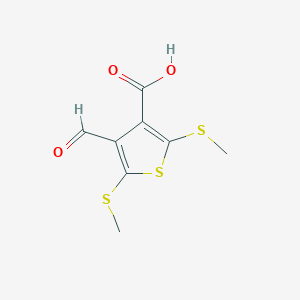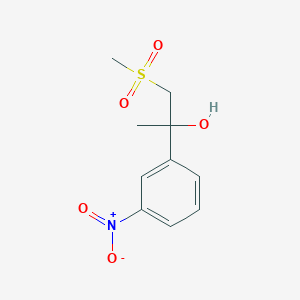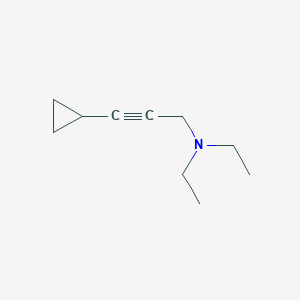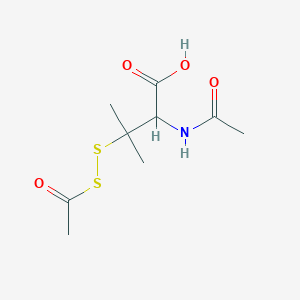
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid
Übersicht
Beschreibung
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid, also known as MTCA, is a sulfur-containing heterocyclic compound. MTCA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.
Wirkmechanismus
The exact mechanism of action of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and bacterial infection. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation and cancer cell growth. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to inhibit the growth of bacteria by disrupting their cell membrane and inhibiting their DNA replication.
Biochemical and Physiological Effects:
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of bacteria. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has several advantages as a research tool, including its unique chemical structure, biological activities, and availability. However, the synthesis of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid can be challenging and requires expertise in organic chemistry. In addition, the biological activities of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid may vary depending on the cell type and experimental conditions, which can complicate its use as a research tool.
Zukünftige Richtungen
There are several future directions for research on 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the elucidation of its mechanism of action at the molecular level. Further studies are also needed to evaluate the safety and toxicity of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid in vivo and to explore its potential as a drug candidate.
Wissenschaftliche Forschungsanwendungen
4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has been investigated for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. Several studies have reported the anticancer activity of 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid against various cancer cell lines, including breast, lung, and colon cancer. 4-formyl-2,5-bis(methylthio)-3-thiophenecarboxylic acid has also been shown to possess anti-inflammatory and antibacterial properties, making it a promising candidate for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
4-formyl-2,5-bis(methylsulfanyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S3/c1-12-7-4(3-9)5(6(10)11)8(13-2)14-7/h3H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUYPQJLQYAIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis (methylthio)-4-formyl-3-thiophenecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-butyl-5-(2,3-dichlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3821460.png)
![2-butyl-5-(3,4-dichlorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B3821467.png)





![2,2'-[1,4-butanediylbis(thio)]dithiophene](/img/structure/B3821515.png)


![1-[5-ethyl-2-(ethylthio)-3-thienyl]-N,N-dimethylmethanamine](/img/structure/B3821529.png)


